4-(azidomethyl)-N,N-dimethylbenzamide
Overview
Description
4-(Azidomethyl)-N,N-dimethylbenzamide is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azidomethyl)-N,N-dimethylbenzamide typically involves the introduction of the azido group to a benzamide precursor. One common method is the nucleophilic substitution reaction where a halomethylbenzamide reacts with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group.
Dimethylformamide (DMF): Common solvent for nucleophilic substitution reactions.
Hydrogen Gas (H₂) and Catalysts: Used for reduction reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Scientific Research Applications
4-(Azidomethyl)-N,N-dimethylbenzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the functionalization of materials, such as carbon nanostructures, to enhance their properties.
Mechanism of Action
The mechanism of action of 4-(azidomethyl)-N,N-dimethylbenzamide largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-(Azidomethyl)benzonitrile
- 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole
- 5-[4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl]-1H-tetrazole
Uniqueness
4-(Azidomethyl)-N,N-dimethylbenzamide is unique due to its specific structure, which combines an azido group with a benzamide moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.
Properties
IUPAC Name |
4-(azidomethyl)-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-14(2)10(15)9-5-3-8(4-6-9)7-12-13-11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYOXLGUBPRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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